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molecular formula C15H21NO4 B2948544 (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate CAS No. 79069-54-8

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate

Cat. No. B2948544
M. Wt: 279.336
InChI Key: SYUMPFHICOKGEB-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07820680B2

Procedure details

A cold (10° C.) solution of O-benzyl-N1-methoxy-N1-methyl-N2-(tert-butoxycarbonyl)serinamide (6.27 g, 18.5 mmol) in diethyl ether (312 mL) was treated in portions with LAH (780 mg, 20.6 mmol). The reaction was stirred under inert atmosphere for 30 min and quenched at 0° C. by the addition of a solution of KHSO4 (16 g) in water (75 mL). The mixture was diluted with 1 M aqueous HCl (60 mL), and the organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by silica gel chromatography (10% to 50% EtOAc/hexanes) afforded the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 9.64 (s, 1H), 7.38-7.26 (m, 5H), 5.42 (d, J=5.0 Hz, 1H), 4.51 (dd, J=12.0, 19.5 Hz, 2H), 4.32 (d, J=4.01-3.99 (m, 1H), 3.73-3.70 (m, 1H), 1.46 (s, 9H). ES MS (M+1−100, for loss of BOC group)=180.1.
Quantity
6.27 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
reactant
Reaction Step One
Quantity
312 mL
Type
solvent
Reaction Step One
Name
title compound

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][C@@H:10]([C:19](N(OC)C)=[O:20])[NH:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C(OCC)C>[CH2:1]([O:8][CH2:9][CH:10]([NH:11][C:12](=[O:13])[O:14][C:15]([CH3:17])([CH3:16])[CH3:18])[CH:19]=[O:20])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
6.27 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC[C@H](NC(=O)OC(C)(C)C)C(=O)N(C)OC
Name
Quantity
780 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
312 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under inert atmosphere for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched at 0° C. by the addition of a solution of KHSO4 (16 g) in water (75 mL)
ADDITION
Type
ADDITION
Details
The mixture was diluted with 1 M aqueous HCl (60 mL)
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (10% to 50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)OCC(C=O)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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